2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of “2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride” is not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride” are not explicitly mentioned in the available resources .Scientific Research Applications
Synthesis and Chemical Applications
Efficient Synthesis Techniques : An efficient and economical synthesis method for derivatives of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride was developed, utilizing 2-aminoindan as a starting material. This involves a six-step process with a 49% overall yield, demonstrating its potential for large-scale production (Prashad et al., 2006).
Generation of Structurally Diverse Libraries : This compound was used as a starting material in alkylation and ring closure reactions, contributing to the generation of a diverse library of compounds. This highlights its utility in creating a range of structurally varied molecules for potential applications in pharmaceuticals and material sciences (Roman, 2013).
Analytical and Spectroscopic Studies
Spectroscopic and Diffractometric Characterization : Polymorphic forms of derivatives were characterized using techniques like capillary powder X-ray diffraction and solid-state nuclear magnetic resonance. These methods help in understanding the subtle structural differences between polymorphic forms, essential for pharmaceutical development (Vogt et al., 2013).
Nuclear Magnetic Resonance Studies : 1H NMR spectra of novel psychoactive substances, including derivatives of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride, were reported. This is crucial for forensic and harm-reduction organizations in identifying these compounds (Chapman, 2017).
Synthesis of Complex Molecules
Construction of Fused Polycyclic Ring Systems : A novel strategy for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives was developed. These cyclic frameworks are part of many natural products, indicating the compound's significance in synthesizing complex organic structures (Someswarao et al., 2018).
Synthesis of Pyrimidine-Containing Compounds : A one-pot reaction involving this compound was used to prepare pyrimidine-2,4(1H,3H)-dione derivatives. These compounds have potential synthetic and pharmacological interest, demonstrating the compound's role in medicinal chemistry (Kochia et al., 2019).
Polymer Science Applications
- Modification of Hydrogels : Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified through a condensation reaction with this compound. The modified polymers showed increased swelling and thermal stability, indicating its application in developing medical-grade polymers (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-6-5-9-7-10-3-1-2-4-11(10)8-9;/h1-4,9H,5-8,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFSCCGGNNBQQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride | |
CAS RN |
1803570-92-4 | |
Record name | 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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